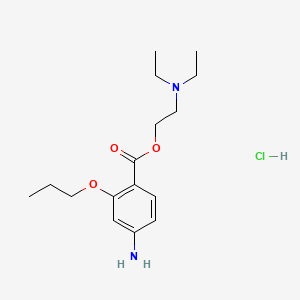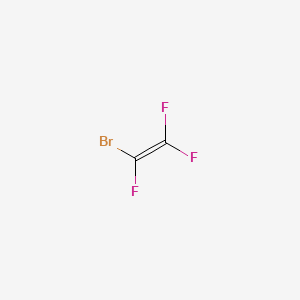
Ferric acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric acetate, also known as this compound, is a coordination complex with the chemical formula Fe(C₂H₃O₂)₃. It is typically observed as a brownish-red deliquescent mass or a reddish-brown solution. This compound is widely used in various fields due to its interesting properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: Ferric acetate is commonly synthesized by reacting iron(3+) oxide with acetic acid. The reaction typically proceeds as follows:
Fe2O3+6CH3COOH→2Fe(C2H3O2)3+3H2O
This reaction is often carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, iron(3+) acetate can be produced by treating aqueous solutions of iron(3+) sources with acetate salts. A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free .
化学反応の分析
Types of Reactions: Ferric acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide.
Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers.
Common Reagents and Conditions:
Substitution Reactions: Pyridine, dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Various substituted iron(3+) acetate complexes.
Reduction Reactions: Mixed-valence iron complexes.
科学的研究の応用
Ferric acetate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
作用機序
The mechanism of action of iron(3+) acetate involves its ability to coordinate with various ligands and participate in redox reactions. The iron centers in the compound can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron centers .
類似化合物との比較
Ferric acetate can be compared with other metal acetates, such as:
- Chromium(3+) acetate
- Ruthenium(3+) acetate
- Vanadium(3+) acetate
- Manganese(3+) acetate
- Rhodium(3+) acetate
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form mixed-valence complexes. This property is not commonly observed in other metal acetates, making it particularly valuable in certain catalytic applications .
特性
CAS番号 |
2140-52-5 |
|---|---|
分子式 |
C4H8FeO4 |
分子量 |
175.95 g/mol |
IUPAC名 |
acetic acid;iron |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChIキー |
MCDLETWIOVSGJT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3] |
正規SMILES |
CC(=O)O.CC(=O)O.[Fe] |
同義語 |
ferric acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




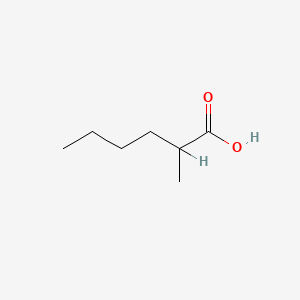
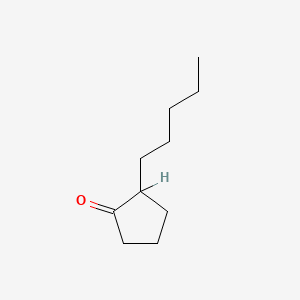

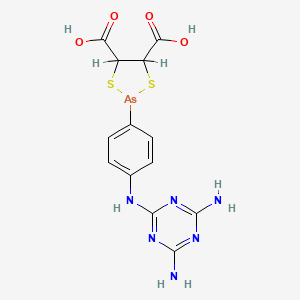
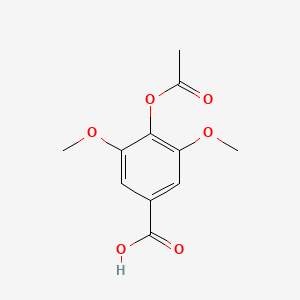
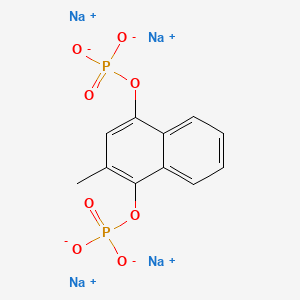


![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)
